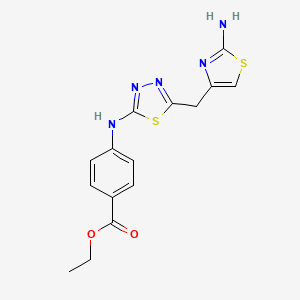

Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate

Description

Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzoate ester and a 2-aminothiazole moiety via a methylene bridge. This structure integrates pharmacophoric elements known for diverse biological activities, including antimicrobial, antiparasitic, and enzyme inhibitory properties . The 1,3,4-thiadiazole ring contributes to electron-deficient characteristics, enhancing interactions with biological targets, while the 2-aminothiazole group may improve solubility and binding affinity . The ethyl benzoate ester further modulates lipophilicity, influencing pharmacokinetic profiles .

Properties

IUPAC Name |

ethyl 4-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S2/c1-2-22-13(21)9-3-5-10(6-4-9)18-15-20-19-12(24-15)7-11-8-23-14(16)17-11/h3-6,8H,2,7H2,1H3,(H2,16,17)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCRFFQTXAKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)CC3=CSC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((5-((2-aminothiazol-4-yl)methyl)-1,3,4-thiadiazol-2-yl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles current research findings, including data tables and case studies that elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a benzoate moiety linked to a thiadiazole and aminothiazole group, which are known for their biological activity.

Antimicrobial Activity

Research has indicated that derivatives containing the thiazole and thiadiazole frameworks exhibit notable antimicrobial properties. For instance, compounds with similar structures have been documented to show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Ethyl Benzoate Derivative | M. tuberculosis | 8 µg/mL |

These findings suggest that the incorporation of thiazole and thiadiazole groups may enhance the antimicrobial efficacy of ethyl benzoate derivatives.

Anticancer Activity

The anticancer potential of compounds containing thiazole derivatives has been explored extensively. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects on HCT116 Cell Line

A study evaluated the effects of this compound on the HCT116 colon cancer cell line. The results indicated an IC50 value of approximately 12 µM, demonstrating significant cytotoxicity compared to control treatments.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to increased oxidative stress in target cells.

- Modulation of Signaling Pathways : Thiazole derivatives often interact with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its hybrid design, combining thiadiazole, thiazole, and benzoate groups. Below is a comparative analysis with key analogues:

Key Findings

Heterocyclic Core Impact: 1,3,4-Thiadiazole vs. Thiadiazole vs. Tetrazole: Tetrazole derivatives (e.g., in ) exhibit superior hydrogen-bonding capacity due to additional nitrogen atoms, enhancing antiviral and anti-inflammatory activities .

Substituent Effects: 2-Aminothiazole Moiety: The presence of 2-aminothiazole in the target compound and its analogue (CAS 651042-69-2, 97% similarity ) correlates with enhanced antibacterial activity compared to non-aminated thiazoles (e.g., compound in ). Ester vs. Thioether Linkage: The thioether analogue () may exhibit lower bioavailability due to reduced esterase-mediated hydrolysis, limiting its therapeutic applicability.

Fungicidal Activity: The Schiff base derivative () demonstrates EC₅₀ values of <10 µg/mL against plant pathogens, highlighting the thiadiazole ring’s role in fungicidal action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.